4-((4-chlorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)oxazol-5-amine
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Description
4-((4-chlorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)oxazol-5-amine is a useful research compound. Its molecular formula is C21H21ClN2O4S and its molecular weight is 432.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Several studies have detailed the synthesis and chemical properties of compounds that share structural similarities with "4-((4-chlorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)oxazol-5-amine," highlighting their potential in various chemical and biological applications:
Synthesis of Sulfonyl Derivatives : Compounds similar to the one have been synthesized through multi-step processes, involving reactions like esterification, hydrazination, and cyclization, leading to derivatives with potential antiviral and antimicrobial activities. For example, Zhuo Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives with certain anti-tobacco mosaic virus activity, demonstrating the versatility of sulfonyl derivatives in developing bioactive compounds (Chen et al., 2010).
Chemical Reactivity and Applications : The reactivity of sulfonyl and sulfonamide groups in compounds has been explored for the synthesis of various aromatic compounds, including those with biological activity. For instance, P. Sah et al. (2014) worked on the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents, indicating the potential of these compounds in medicinal chemistry (Sah et al., 2014).
Electrochemical Applications : The compound's structural features suggest potential applications in electrochemical processes, such as the electrochemically enabled intramolecular amino- and oxysulfonylation of alkenes. This process, developed by Xue-Qing Mou et al. (2023), allows for the efficient preparation of sulfonylated N-heterocycles and O-heterocycles, showcasing the utility of sulfonyl-containing compounds in synthesizing complex structures (Mou et al., 2023).
Potential Biological Applications
The structural analogs of "this compound" have been investigated for their biological activities, providing insights into potential research applications:
Antimicrobial and Antiviral Activities : Studies like those by H. Bektaş et al. (2007) on novel 1,2,4-triazole derivatives have shown antimicrobial activities, suggesting that compounds with similar sulfonyl and oxazole structures could be explored for antibacterial and antiviral properties (Bektaş et al., 2007).
Cytotoxicity and Anticancer Evaluation : The cytotoxic effects of sulfonyl-containing compounds on various cancer cell lines have been studied, as seen in the work by P. Kattimani et al. (2013), who synthesized and evaluated novel triazolin-3-one derivatives for anticancer activity (Kattimani et al., 2013).
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(4-methylphenyl)-N-(oxolan-2-ylmethyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S/c1-14-4-6-15(7-5-14)19-24-21(20(28-19)23-13-17-3-2-12-27-17)29(25,26)18-10-8-16(22)9-11-18/h4-11,17,23H,2-3,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPDQJVHOHKPMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3CCCO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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